

Ethylene-vinyl acetate chemical structure and polarity

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Compound of Interest

Compound Name: Ethylene-vinyl acetate

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An In-depth Technical Guide to the Chemical Structure and Polarity of **Ethylene-Vinyl Acetate** (EVA)

Introduction

Ethylene-vinyl acetate (EVA), also known as poly(**ethylene-vinyl acetate**) (PEVA), is a versatile thermoplastic copolymer derived from the polymerization of ethylene and vinyl acetate.[1] Its unique properties, which can be tailored by varying the ratio of the two monomers, make it a crucial material in a wide range of applications, from hot-melt adhesives and packaging films to drug delivery systems and biomedical devices. The weight percentage of vinyl acetate typically ranges from 10% to 50%.[1] This guide provides a detailed examination of the chemical structure of EVA and elucidates the critical role of vinyl acetate content in determining its overall polarity, a key factor governing its physical and chemical behavior.

Chemical Structure of EVA

EVA is a random copolymer, meaning the ethylene and vinyl acetate monomer units are arranged irregularly along the polymer chain. The general chemical formula can be represented as $(C_2H_4)_x(C_4H_6O_2)_y$. [2]

- **Ethylene Monomer (-CH₂-CH₂-):** This is a simple, nonpolar hydrocarbon unit. Polyethylene, a homopolymer of ethylene, is a classic example of a nonpolar, semi-crystalline plastic. The ethylene segments in EVA contribute to its toughness, flexibility, and chemical resistance.[3]

- Vinyl Acetate Monomer ($-\text{CH}_2-\text{CH}(\text{OOCCH}_3)-$): This monomer contains a polar acetate group ($-\text{OOCCH}_3$). The presence of the carbonyl ($\text{C}=\text{O}$) and ester ($\text{C}-\text{O}-\text{C}$) linkages introduces a dipole moment, making this unit inherently polar. This polarity is the primary determinant of EVA's adhesive properties and its compatibility with other polar substrates.[3][4]

The copolymerization of nonpolar ethylene with polar vinyl acetate results in a polymer whose overall properties represent a blend of both constituents. The random distribution of the bulky, polar vinyl acetate groups along the polyethylene backbone disrupts the crystalline packing of the ethylene chains. Consequently, as the vinyl acetate content increases, the crystallinity of the material decreases, leading to enhanced softness, flexibility, and clarity.[5]

Polarity of EVA: The Role of Vinyl Acetate Content

The polarity of EVA is directly and proportionally controlled by its vinyl acetate (VA) content. A higher weight percentage of VA results in a more polar polymer.[3][6]

- Low VA Content ($<10\%$): At low concentrations, the polymer behaves much like low-density polyethylene (LDPE) but with improved flexibility and softness.[1] The overall polarity is low, making it suitable for applications where it needs to interface with nonpolar materials.
- Medium VA Content ($10\text{-}30\%$): This range represents the most common grades of EVA. The material exhibits a significant increase in polarity, leading to excellent adhesion to a variety of polar surfaces, including paper, wood, and glass.[3] This property is fundamental to its widespread use in hot-melt adhesives.[1]
- High VA Content ($>30\%$): With a high VA content, EVA becomes increasingly rubber-like and exhibits high flexibility even at low temperatures.[7] The high polarity enhances its solubility in organic solvents and its compatibility with other polar polymers.

This tunable polarity is a key advantage of EVA, allowing for its formulation into materials with specific surface properties and adhesion characteristics tailored for diverse applications.[3]

Data Presentation: Properties of EVA by Vinyl Acetate Content

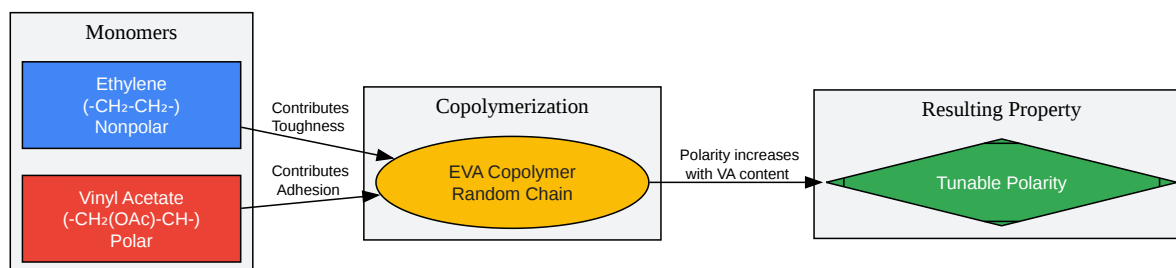
The following table summarizes key physical and electrical properties of EVA copolymers as a function of vinyl acetate (VA) content. The values demonstrate the trends discussed, such as decreasing stiffness (lower modulus) and increasing polarity (higher dielectric constant) with rising VA content.

| Property | EVA (10% VA) | EVA (30% VA) | EVA (33% VA) | Units |
|-----------------------------|---------------|---------------|--------------|-------------------|
| Vinyl Acetate Content | ~10 | ~30 | 33 | wt% |
| Density | 0.93 | 1.0 | 0.95 | g/cm ³ |
| Tensile Strength, Ultimate | 3.0 - 35 | 3.0 - 35 | 10 | MPa |
| Elongation at Break | 300 - 800 | 300 - 800 | 900 | % |
| Elastic Modulus | 0.015 - 0.080 | 0.015 - 0.080 | 0.007 | GPa |
| Vicat Softening Point | 45 - 80 | 45 - 80 | - | °C |
| Dielectric Constant (@1kHz) | ~2.8 | ~2.8 | 3.1 | - |

Data synthesized from multiple sources.[\[7\]](#)[\[8\]](#)

Mandatory Visualization

The following diagram illustrates the fundamental relationship between the constituent monomers of EVA and the resulting polarity of the copolymer.



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Caption: Relationship between monomers and EVA copolymer polarity.

Experimental Protocol: Determination of Polymer Polarity via Surface Energy Analysis

The polarity of an EVA surface is quantified by measuring its surface free energy (SFE) and the contributions from polar and dispersive interactions. The most common and robust method for this is contact angle analysis using the Owens-Wendt-Rabel-Kaelble (OWRK) model.[9][10]

Objective: To determine the total surface free energy (γ_s) of an EVA sample, along with its polar (γ_s^p) and dispersive (γ_s^d) components.

Materials & Equipment:

- EVA film samples with known VA content.
- Contact Angle Goniometer with a sessile drop system and image analysis software.
- Microsyringe for precise droplet deposition.
- At least two probe liquids with known surface tension properties (polar and dispersive components). Standard liquids include:
 - Deionized (DI) Water (highly polar)

- Diiodomethane (highly nonpolar/dispersive)
- Ethylene Glycol (polar)
- Cleaning solvents (e.g., isopropanol, hexane) and nitrogen gas for drying.

Methodology:

- Sample Preparation:
 - Cut the EVA film into flat, uniform samples (e.g., 2 cm x 2 cm).
 - Thoroughly clean the sample surface to remove any contaminants. This can be done by sonicating in isopropanol, followed by rinsing with DI water and drying under a stream of dry nitrogen.
 - Ensure the sample is mounted on a flat, level stage in the goniometer.
- Instrument Calibration:
 - Calibrate the goniometer according to the manufacturer's instructions to ensure accurate angle measurements.
- Contact Angle Measurement (Sessile Drop Method):
 - Fill the microsyringe with the first probe liquid (e.g., DI Water).
 - Carefully dispense a small droplet (typically 2-5 μL) onto the surface of the EVA sample.
 - Allow the droplet to equilibrate for 30-60 seconds.
 - Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
 - The software will analyze the droplet shape and calculate the static contact angle (θ).
 - Repeat the measurement at least five times on different locations on the sample surface and calculate the average contact angle for that liquid.

- Thoroughly clean and dry the sample, then repeat steps 3.1-3.5 for the second probe liquid (e.g., Diiodomethane).
- Data Analysis (OWRK Method):
 - The OWRK method is based on Young's equation and divides the surface energy into polar and dispersive components.[\[9\]](#)[\[11\]](#) The fundamental equation is:

$$\gamma_l(1 + \cos\theta) = 2\sqrt{\gamma_s^d\gamma_l^d} + 2\sqrt{\gamma_s^p\gamma_l^p}$$

where:

- θ is the measured contact angle.
- γ_l is the total surface tension of the probe liquid.
- γ_l^d and γ_l^p are the known dispersive and polar components of the probe liquid.
- γ_s^d and γ_s^p are the unknown dispersive and polar components of the solid (EVA) surface.
- By rearranging the equation into the form of a linear equation ($y = mx + c$), the unknown solid surface energy components can be solved:
$$y = (\gamma_l(1 + \cos\theta)) / (2\sqrt{\gamma_l^d}) \quad x = \sqrt{\gamma_l^p / \gamma_l^d} \quad m \text{ (slope)} = \sqrt{\gamma_s^p} \quad c \text{ (y-intercept)} = \sqrt{\gamma_s^d}$$
- Using the measured contact angles for at least two liquids, plot y versus x . The slope and intercept of the resulting line can be used to calculate γ_s^p and γ_s^d .
- The total surface free energy of the EVA sample is the sum of its components:

$$\gamma_s = \gamma_s^d + \gamma_s^p$$

The ratio of γ_s^p to γ_s provides a quantitative measure of the polymer's surface polarity. This experiment can be repeated for EVA grades with different VA contents to empirically demonstrate the relationship between composition and polarity.

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